molecular formula C21H20N2OS2 B3309244 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone CAS No. 941923-11-1

1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

Cat. No. B3309244
CAS RN: 941923-11-1
M. Wt: 380.5 g/mol
InChI Key: YCNUHJCAYGNWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H20N2OS2, and is commonly referred to as ITET.

Mechanism of Action

The mechanism of action of ITET involves its ability to selectively bind to and inhibit the activity of certain enzymes in the body. Specifically, ITET has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that ITET has a number of biochemical and physiological effects in the body. These effects include the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the inhibition of inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of ITET for laboratory experiments is its selectivity for certain enzymes in the body. This allows researchers to study the effects of inhibiting these enzymes without affecting other biological processes. However, one limitation of ITET is its complex synthesis process, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are a number of potential future directions for research on ITET. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the identification of new enzymes that ITET may be able to selectively inhibit, which could lead to the development of new treatments for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of ITET and its potential applications in scientific research.

Scientific Research Applications

ITET has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that ITET has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. ITET has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-15-6-8-16(9-7-15)13-25-21-22-18(14-26-21)12-20(24)23-11-10-17-4-2-3-5-19(17)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUHJCAYGNWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

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